molecular formula C8H6FNO2 B11715876 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11715876
M. Wt: 167.14 g/mol
InChI Key: PYVAZQMHHHMHOQ-UHFFFAOYSA-N
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Description

6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains a fluorine atom, a benzene ring, and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of fluorinated aniline derivatives with appropriate reagents to form the oxazine ring. One common method involves the cyclization of 2-fluoroaniline with phosgene or triphosgene under controlled conditions to yield the desired oxazine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxazine derivatives.

Scientific Research Applications

6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target molecules. The oxazine ring structure also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    6-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one:

    6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one: The presence of a methyl group alters the compound’s steric and electronic properties.

Uniqueness

6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

6-fluoro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H6FNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)

InChI Key

PYVAZQMHHHMHOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)NC(=O)O1

Origin of Product

United States

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